molecular formula C12H12BrNO3 B4189519 (2-Bromo-4-cyano-6-ethoxyphenyl) propanoate

(2-Bromo-4-cyano-6-ethoxyphenyl) propanoate

Cat. No.: B4189519
M. Wt: 298.13 g/mol
InChI Key: RVDRMJJLFWKTDC-UHFFFAOYSA-N
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Description

(2-Bromo-4-cyano-6-ethoxyphenyl) propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes a bromine atom, a cyano group, and an ethoxy group attached to a phenyl ring, along with a propionate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-cyano-6-ethoxyphenyl) propanoate can be achieved through various organic reactions. One common method involves the esterification of 2-bromo-4-cyano-6-ethoxyphenol with propionic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-cyano-6-ethoxyphenyl) propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

    Substitution: Formation of 2-amino-4-cyano-6-ethoxyphenyl propionate.

    Reduction: Formation of 2-bromo-4-amino-6-ethoxyphenyl propionate.

    Hydrolysis: Formation of 2-bromo-4-cyano-6-ethoxyphenol and propionic acid.

Scientific Research Applications

(2-Bromo-4-cyano-6-ethoxyphenyl) propanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-cyano-6-ethoxyphenyl) propanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the cyano group can enhance its binding affinity to certain proteins, while the bromine atom can facilitate its incorporation into organic frameworks.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-cyano-6-methoxyphenyl acetate
  • 2-bromo-4-cyano-6-ethoxyphenyl acetate
  • 2-bromo-4-cyano-6-ethoxyphenyl butyrate

Uniqueness

(2-Bromo-4-cyano-6-ethoxyphenyl) propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence its solubility and reactivity compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

(2-bromo-4-cyano-6-ethoxyphenyl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-11(15)17-12-9(13)5-8(7-14)6-10(12)16-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDRMJJLFWKTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1Br)C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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